molecular formula C20H24N2O6 B2799123 N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide CAS No. 1798039-02-7

N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2799123
CAS No.: 1798039-02-7
M. Wt: 388.42
InChI Key: IQVISIPCLVTLEF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide is a complex organic compound characterized by the presence of multiple methoxy groups and an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide typically involves the reaction of 2,4-dimethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-methoxy-2-(3-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxalamide core can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The methoxy groups and oxalamide core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dimethoxyphenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
  • N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Uniqueness

N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide is unique due to the specific positioning of the methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups also enhances its solubility and potential for hydrogen bonding, distinguishing it from other similar compounds .

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-25-14-7-5-6-13(10-14)18(28-4)12-21-19(23)20(24)22-16-9-8-15(26-2)11-17(16)27-3/h5-11,18H,12H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVISIPCLVTLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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